
3,5-Dimethoxy-benzamidine
Overview
Description
3,5-Dimethoxy-benzamidine is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzamidine, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-benzamidine typically involves the reaction of 3,5-dimethoxybenzonitrile with ammonia or an amine under suitable conditions. One common method is the reduction of 3,5-dimethoxybenzaldoxime using lithium aluminum hydride (LiAlH4) to yield 3,5-dimethoxybenzylamine, which is then converted to this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods, with optimization for yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxy-benzamidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .
Scientific Research Applications
3,5-Dimethoxy-benzamidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as an inhibitor in enzymatic studies, particularly for serine proteases.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-benzamidine involves its role as a reversible competitive inhibitor of serine proteases. It binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzymatic activity. This interaction is crucial in studies related to enzyme kinetics and drug development .
Comparison with Similar Compounds
Benzamidine: The parent compound, used as a protease inhibitor.
3,4-Dimethoxy-benzamidine: Similar structure with methoxy groups at different positions.
4-Methoxy-benzamidine: Contains a single methoxy group.
Uniqueness: 3,5-Dimethoxy-benzamidine is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and binding properties compared to other benzamidine derivatives. This structural variation can lead to differences in its inhibitory potency and selectivity .
Properties
IUPAC Name |
3,5-dimethoxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVKAODVZAZVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394448 | |
| Record name | 3,5-Dimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26130-49-4 | |
| Record name | 3,5-Dimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
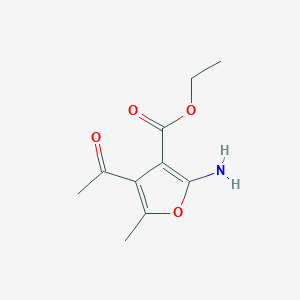

![1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B1622385.png)

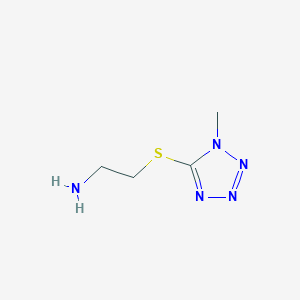
![2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1622390.png)

![N-(Pyridin-2-yl)benzo[d]oxazol-2-amine](/img/structure/B1622393.png)
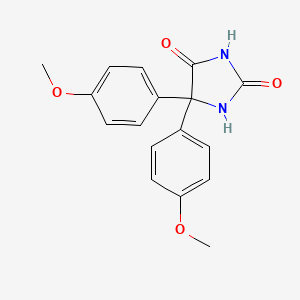


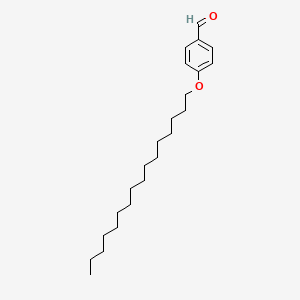
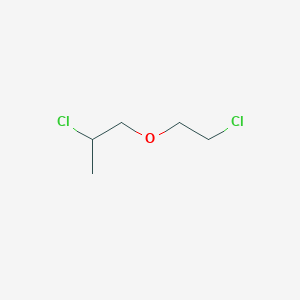
![Benzoic acid, 2-hydroxy-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B1622402.png)
